Product packaging for 1-(3-Ethoxyphenyl)pyrrole-2,5-dione(Cat. No.:CAS No. 36817-58-0)

1-(3-Ethoxyphenyl)pyrrole-2,5-dione

Cat. No.: B13821380
CAS No.: 36817-58-0
M. Wt: 217.22 g/mol
InChI Key: BSSMMICETVXSFV-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)pyrrole-2,5-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B13821380 1-(3-Ethoxyphenyl)pyrrole-2,5-dione CAS No. 36817-58-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36817-58-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-(3-ethoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H11NO3/c1-2-16-10-5-3-4-9(8-10)13-11(14)6-7-12(13)15/h3-8H,2H2,1H3

InChI Key

BSSMMICETVXSFV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Contextualization of Maleimides and Substituted Pyrrole 2,5 Diones in Organic Synthesis and Polymer Science

Maleimides, the common name for 1H-pyrrole-2,5-dione and its derivatives, are heterocyclic compounds that serve as crucial building blocks in organic synthesis. Their inherent reactivity makes them valuable precursors and intermediates in the synthesis of more complex molecules. acgpubs.org The pyrrole-2,5-dione core is a key structural motif in various natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities. mdpi.com Consequently, the development of synthetic routes to substituted pyrrole-2,5-diones is an active area of research. acgpubs.orgmdpi.com

In the realm of polymer science, maleimides are recognized for their ability to participate in various polymerization reactions. humanjournals.com They can undergo both homo- and copolymerization, and their derivatives are used to create thermally stable polymers. humanjournals.comscience.gov The double bond within the maleimide (B117702) ring is particularly reactive, readily participating in reactions such as Michael additions and Diels-Alder cycloadditions. science.govtandfonline.com This reactivity is harnessed to functionalize polymers and to create cross-linked networks, leading to materials with enhanced thermal and mechanical properties.

Significance of N Aryl Substituents: Electronic and Steric Effects on Reactivity and Structure

The introduction of an aryl substituent at the nitrogen atom of the pyrrole-2,5-dione ring, creating an N-aryl maleimide (B117702), profoundly influences the compound's electronic and steric properties, which in turn dictates its reactivity and potential applications.

Electronic Effects: The nature of the substituent on the aryl ring can either donate or withdraw electron density from the maleimide core. Electron-donating groups, such as alkoxy groups, can increase the electron density of the system, which can affect the reactivity of the maleimide double bond in addition reactions. Conversely, electron-withdrawing groups can enhance the electrophilicity of the double bond. Studies have shown that N-aryl maleimides react significantly faster with thiols compared to their N-alkyl counterparts, a desirable characteristic in applications like bioconjugation. mdpi.com The electronic nature of the substituent also plays a crucial role in the stability of the resulting products; for instance, the hydrolysis of thio-succinimide conjugates is substantially faster for N-aryl maleimides. mdpi.com

Specific Research Focus: the Role and Potential of 1 3 Ethoxyphenyl Pyrrole 2,5 Dione

Classical Approaches to N-Aryl Maleimides: Maleamic Acid Formation and Cyclodehydration

The most common and well-established method for synthesizing N-aryl maleimides, such as this compound, is a two-step process. srce.hrgoogle.com This procedure involves the initial formation of an N-substituted maleamic acid, which is subsequently cyclized through dehydration to yield the final maleimide product. srce.hrgoogle.com

The first step consists of the reaction of a primary amine, in this case, 3-ethoxyaniline, with maleic anhydride. google.com This reaction is typically straightforward and results in a nearly quantitative yield of the corresponding N-substituted maleamic acid. google.com To prevent the addition of the amine to the double bond of the maleamic acid, it is recommended to add the primary amine gradually to a solution of maleic anhydride, where the anhydride is present in an equimolar amount or in slight excess. google.com

The second step is the cyclodehydration of the maleamic acid intermediate to form the imide ring. google.com This can be achieved in several ways, including thermal methods or the use of chemical dehydrating agents. google.comgoogle.com Direct thermal cyclodehydration often requires high temperatures, which can lead to the polymerization of the resulting maleimide. google.com Therefore, chemical dehydration under milder conditions is often preferred for laboratory-scale synthesis. google.comgoogle.com

Optimization of Condensation Reactions from 3-Ethoxyaniline and Maleic Anhydride

The synthesis of N-arylmaleimides, including the ethoxyphenyl derivative, typically begins with the formation of the corresponding maleamic acid. srce.hr This is achieved through the condensation of an arylamine with maleic anhydride. srce.hr The reaction between 3-ethoxyaniline and maleic anhydride would proceed through the formation of N-(3-ethoxyphenyl)maleamic acid. This intermediate is then cyclized to yield this compound. srce.hr

The general procedure for forming the maleamic acid involves dissolving maleic anhydride in a suitable solvent, such as chloroform (B151607) or ether, and then adding a solution of the arylamine at room temperature. srce.hrorgsyn.org The reaction mixture is often stirred for a period, sometimes overnight, to ensure complete formation of the maleamic acid, which often precipitates out of the solution and can be collected by filtration. srce.hrorgsyn.org The yield of the maleamic acid is typically high, often in the range of 97–98%. orgsyn.org

The subsequent cyclization is commonly achieved by heating the maleamic acid in acetic anhydride in the presence of a catalyst like anhydrous sodium acetate. srce.hrorgsyn.org This step results in the elimination of a water molecule and the formation of the imide ring. srce.hr The product, this compound, can then be isolated by pouring the reaction mixture into ice water, which precipitates the crystalline product. orgsyn.org

Reactant 1Reactant 2IntermediateProductTypical Yield (Maleamic Acid)
3-EthoxyanilineMaleic AnhydrideN-(3-ethoxyphenyl)maleamic acidThis compound~97-98% orgsyn.org

Dehydrating Agents and Catalyst-Assisted Imidization Techniques

The cyclodehydration of N-arylmaleamic acids to their corresponding maleimides is a critical step that can be facilitated by various dehydrating agents and catalysts. google.comgoogle.com A widely used and effective method involves treating the maleamic acid with acetic anhydride in the presence of anhydrous sodium acetate. google.com This combination, when heated, efficiently promotes the formation of the imide ring. google.com The amount of sodium acetate is typically between 1% and 20% of the weight of the acetic anhydride, and the acetic anhydride is used in a stoichiometric excess. google.com

Other dehydrating agents that have been explored include trifluoroacetic anhydride, which has been shown by computational studies to be a more effective dehydrating agent than acetic anhydride due to lower activation barriers for the reaction. lew.ro The reaction mechanism is believed to proceed through a mixed anhydride intermediate. lew.ro

Catalysts play a crucial role in the imidization process. While sodium acetate is common, other catalysts have also been investigated. google.comgoogle.com These catalysts can include other alkali metal salts of fatty acids. google.com The use of a catalyst allows the reaction to proceed at lower temperatures, thus minimizing side reactions and decomposition of the product. google.comgoogle.com For instance, the reaction can be carried out at temperatures between 60°C and 100°C. google.com The catalytic imidization can also be performed using strong Brønsted acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid, particularly in conjunction with azeotropic distillation to remove the water formed during the reaction. google.com

Dehydrating AgentCatalystKey Advantages
Acetic AnhydrideSodium AcetateEffective for a wide range of N-aryl maleimides, mild conditions. google.com
Trifluoroacetic Anhydride-Computationally shown to be more effective with lower activation barriers. lew.ro
-Strong Brønsted Acids (e.g., p-toluenesulfonic acid)Useful for thermal cyclodehydration with azeotropic water removal. google.com

Advanced Synthetic Strategies

Beyond the classical two-step synthesis, more advanced strategies have been developed to improve the efficiency, yield, and environmental footprint of N-aryl maleimide synthesis. These methods often offer advantages such as shorter reaction times, milder reaction conditions, and higher purity of the final product.

Phase Transfer Catalysis in Pyrrole-2,5-dione Synthesis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comyoutube.com This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which acts as a shuttle to transport one of the reactants across the phase boundary. youtube.com In the context of pyrrole-2,5-dione synthesis, PTC can be particularly useful for reactions involving anionic species. The catalyst carries the anion from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. youtube.com This methodology can lead to increased reaction rates and higher yields, while often allowing for the use of less expensive and more environmentally benign solvents and bases. youtube.com While specific examples for this compound are not extensively documented, the general principles of PTC are applicable to the synthesis of N-substituted maleimides, especially in alkylation reactions. researchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency and Yield

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity. nih.govresearchgate.net The application of microwave irradiation to the synthesis of pyrrole-2,5-dione derivatives has been shown to be highly effective. nih.govderpharmachemica.com For instance, the synthesis of various 1H-pyrrole-2,5-dione derivatives has been successfully achieved with high yields under microwave irradiation. nih.gov In some cases, reactions that would take several hours under conventional heating can be completed in a matter of minutes using microwave technology. derpharmachemica.comresearchgate.net This rapid and efficient heating can be particularly advantageous for the cyclodehydration step in maleimide synthesis, potentially reducing the likelihood of side reactions and polymerization. researchgate.net A study on the synthesis of 1-[4-(3-substituted-acryloyl)-phenyl]-pyrrole-2,5-diones demonstrated that microwave irradiation significantly shortened the reaction time compared to conventional heating methods. derpharmachemica.com

MethodReaction Time (Conventional)Reaction Time (Microwave)Key Advantage
Synthesis of 1-[4-(3-Substituted-acryloyl)-phenyl]-pyrrole-2,5-diones7-8 hours derpharmachemica.com3-5 minutes derpharmachemica.comDrastic reduction in reaction time, increased efficiency.
Clauson-Kaas Pyrrole (B145914) SynthesisLong reaction times, especially for less activated amines.10-30 minutes arkat-usa.orgFaster reaction and potential for using greener solvents like water. arkat-usa.org

Direct Coupling Methods Utilizing Metal Salts of Maleimide

Direct coupling methods offer an alternative route to N-substituted maleimides that bypasses the traditional two-step process. One such approach involves the use of metal salts of maleimide, which can then be coupled with appropriate alkyl or aryl halides. acs.org For instance, heavy metal salts of maleimide have been used in direct coupling reactions with alkyl or aralkyl halides to prepare N-substituted maleimides. acs.org

Another strategy involves the palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides to produce unsymmetrically 3,4-disubstituted maleimides. nih.gov While this method focuses on substitution at the pyrrole ring, it highlights the utility of metal-catalyzed coupling in maleimide chemistry. More relevant to the synthesis of this compound would be methods that directly form the N-aryl bond. This can be achieved through the coupling of metal salts of maleimide with aryl halides or through related catalytic processes. Additionally, methods for the direct amidation of carboxylate salts with amines have been developed, which could potentially be adapted for maleimide synthesis. nih.gov

Green Chemistry Principles in the Synthesis of N-Aryl Pyrrole-2,5-diones

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic routes for N-aryl pyrrole-2,5-diones (N-arylmaleimides), aligning with the principles of green chemistry. These approaches aim to reduce waste, use safer solvents, improve energy efficiency, and utilize catalytic rather than stoichiometric reagents. tandfonline.comgeneseo.edu

One key area of focus is the replacement of hazardous solvents. Traditional syntheses often employ solvents like diethyl ether, toluene, or benzene. orgsyn.orggeneseo.edu Research has explored the use of greener, biodegradable solvents such as ethyl lactate (B86563) for the synthesis of the maleanilic acid precursors, proving it to be a successful and renewable alternative. geneseo.edu Some modern protocols also utilize water as a solvent for certain steps, significantly improving the environmental profile of the synthesis. orgchemres.org

Another important green strategy is the development of solvent- and catalyst-free reaction conditions. For instance, the Paal-Knorr cyclization reaction, a method for synthesizing pyrroles, has been shown to be highly efficient under high hydrostatic pressure without the need for any catalyst or solvent. researchgate.net The application of microwave irradiation is another technique that aligns with green chemistry principles by reducing reaction times and often improving yields, sometimes in the absence of a solvent. researchgate.net

The development of one-pot syntheses represents a significant advance in making the production of pyrrole derivatives more sustainable. orgchemres.org By combining multiple reaction steps into a single procedure without isolating intermediates, these methods reduce solvent usage, energy consumption, and waste generation. orgchemres.org Furthermore, research into novel catalytic systems, such as the use of low-cost, non-toxic, and readily available zinc catalysts for the synthesis of N-substituted pyrroles, offers a greener alternative to traditional acid catalysts or more hazardous reagents. researchgate.netresearcher.life These modified protocols often proceed under mild conditions and can tolerate a wide variety of functional groups. researchgate.netresearchgate.net

Green Chemistry PrincipleApplication in N-Aryl Pyrrole-2,5-dione SynthesisExample/Method
Use of Safer Solvents Replacing hazardous organic solvents with environmentally benign alternatives.Using ethyl lactate or water as the reaction solvent. geneseo.eduorgchemres.org
Design for Energy Efficiency Employing methods that reduce energy consumption.Microwave-assisted synthesis to shorten reaction times. researchgate.net
Catalysis Using recyclable or non-toxic catalysts to improve efficiency and reduce waste.Zinc-catalyzed synthesis of N-substituted pyrroles. researchgate.netresearcher.life
Waste Prevention Designing syntheses to minimize the production of by-products and waste.One-pot, multi-component reactions that incorporate most atoms from the reactants into the final product. orgchemres.orgorganic-chemistry.org
Inherently Safer Chemistry Eliminating the use of solvents and harsh reagents.Solvent- and catalyst-free Paal-Knorr reactions under high pressure. researchgate.net

This table summarizes the application of green chemistry principles to the synthesis of N-Aryl Pyrrole-2,5-diones and related pyrrole compounds.

Nucleophilic Addition Reactions: Michael Acceptor Properties

The electron-poor nature of the double bond in the pyrrole-2,5-dione ring makes it an excellent Michael acceptor. masterorganicchemistry.com This allows for the conjugate addition of a wide range of nucleophiles. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on one of the vinylic carbons of the maleimide, followed by protonation to yield the succinimide (B58015) derivative. masterorganicchemistry.com N-substituted maleimides, such as this compound, are valuable precursors in the synthesis of various heterocyclic compounds due to their ability to undergo 1,3-dipolar addition reactions. researchgate.net

The process typically involves three main steps: the deprotonation of the starting material to form an enolate, the conjugate addition of this enolate to the electrophilic alkene, and finally, the protonation of the resulting enolate. masterorganicchemistry.com

Regioselectivity and Stereochemical Control in Michael Additions

In the case of asymmetrically substituted maleimides, the regioselectivity of the Michael addition is a critical factor. Theoretical studies using chemical descriptors can predict the preferred site of nucleophilic attack. rsc.org For N-substituted maleimides, the addition of nucleophiles like aldehydes can be achieved with high stereoselectivity using organocatalysts, such as peptides. nih.gov These reactions can proceed with excellent control over the formation of new stereogenic centers. nih.gov

Key challenges in these reactions include controlling chemoselectivity, regioselectivity, and stereoselectivity. nih.gov For instance, in reactions with aldehydes, the nucleophilicity of the imide nitrogen can compete with the desired Michael addition. nih.gov However, the use of specific catalysts can direct the reaction towards the desired product with high fidelity. nih.gov Asymmetric Michael additions of carbonyl compounds to N-substituted maleimides are significant for creating optically pure succinimides, which serve as important chiral intermediates in fine chemical synthesis. rsc.org

Reactivity with Thiol-Containing Substrates and Thiol-Maleimide Adduct Formation

Maleimides exhibit high reactivity and selectivity towards thiol groups, particularly the cysteine residues found in peptides and proteins. rsc.org This specificity makes them widely used reagents in bioconjugation. rsc.org The reaction, a Michael-type addition, results in the formation of a stable thioether bond, creating a succinimide thioether. nih.gov This reaction is characterized by its rapid kinetics in aqueous environments and the absence of byproducts. nih.gov

The general scheme for this reaction involves the Michael addition of a thiolate (RS⁻) to the maleimide's double bond. prolynxinc.com This process is characterized by the rate constant k_MA and results in the formation of a succinimidyl thioether (SITE). prolynxinc.com

Investigation of Adduct Stability and Subsequent Transformations (e.g., Ring Hydrolysis)

While the thiol-maleimide adduct is generally considered stable, it can undergo a retro-Michael reaction, leading to the cleavage of the conjugate. prolynxinc.comacs.org This instability can be a significant drawback, especially in biological applications where thiol exchange with other molecules like glutathione (B108866) can occur. d-nb.info

Two primary subsequent transformations of the thiol-maleimide adduct are observed: retro-Michael reaction and ring hydrolysis. prolynxinc.com The retro-Michael reaction can lead to the dissociation of the conjugate, while hydrolysis of the succinimide ring results in the formation of two isomeric succinamic acid thioethers (SATEs), which are stable against cleavage. prolynxinc.comacs.org

The rate of ring-opening hydrolysis can be significantly influenced by the nature of the N-substituent on the maleimide. acs.org Electron-withdrawing groups on the N-substituent can accelerate the hydrolysis rate, providing a strategy to stabilize the conjugate by intentionally hydrolyzing it in vitro before its intended application. acs.org Furthermore, the application of mechanical force, such as through ultrasonication, has been shown to promote the hydrolysis of the succinimide ring, thereby strengthening the adduct against elimination reactions. springernature.combohrium.com

Reaction Description Significance
Thiol-Maleimide Addition Michael addition of a thiol to the maleimide double bond. Forms a stable thioether linkage, crucial for bioconjugation. nih.gov
Retro-Michael Reaction Reversal of the thiol-maleimide addition, leading to cleavage. A major pathway for adduct instability and drug release. prolynxinc.comacs.org
Ring Hydrolysis Opening of the succinimide ring to form succinamic acid thioethers. Stabilizes the adduct against retro-Michael reaction. prolynxinc.comacs.org

Cycloaddition Chemistry

The pyrrole-2,5-dione core of this compound also participates in various cycloaddition reactions, further expanding its synthetic utility.

Diels-Alder Reactions: Diene-Dienophile Pairings and Stereochemical Outcomes

N-substituted maleimides are excellent dienophiles in Diels-Alder reactions due to their electron-deficient and sterically unhindered π-system. researchgate.net They readily react with a variety of dienes, such as furan (B31954) and its derivatives, to form bicyclic adducts. tandfonline.commdpi.com The stereochemistry of the Diels-Alder reaction is highly predictable, with the stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com

The reaction between an N-substituted maleimide and a diene like furan typically yields a mixture of endo and exo diastereomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts. researchgate.net For instance, the reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran (B142691) produces the exo adduct as the major product. tandfonline.com The Diels-Alder reaction is a powerful tool for controlling the configuration of multiple stereocenters in a single step. tandfonline.com

Photochemical [2+2] Cycloadditions and Mechanistic Insights

Maleimides can undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. rsc.orgnih.gov This reaction is typically performed photochemically, as the thermal equivalent is forbidden. nih.gov The mechanism for N-aryl maleimides, such as this compound, in these reactions differs from that of N-alkyl maleimides. acs.org

Due to their low triplet energy, N-aryl maleimides often require a photosensitizer, such as thioxanthone, to facilitate the [2+2] cycloaddition under visible light irradiation (e.g., 440 nm). acs.orgresearchgate.net The proposed mechanism involves the excitation of the photosensitizer to its triplet state, followed by energy transfer to the maleimide. acs.org The excited maleimide then reacts with the alkene to form the cyclobutane product. acs.org These reactions can proceed with good stereoselectivity. acs.org

Reaction Type Reactants Product Key Features
Diels-Alder N-Aryl Maleimide (Dienophile) + Diene Bicyclic Adduct High stereospecificity, formation of endo/exo isomers. tandfonline.commasterorganicchemistry.comresearchgate.net
Photochemical [2+2] Cycloaddition N-Aryl Maleimide + Alkene Cyclobutane Derivative Requires photosensitizer for N-aryl maleimides, proceeds under visible light. acs.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions in Heterocycle Formation

The pyrrole-2,5-dione core within N-substituted maleimides, such as this compound, serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the synthesis of five-membered heterocycles. mdpi.com These reactions involve the combination of a 1,3-dipole with a dipolarophile, leading to a product in a regio- and stereoselective manner. nih.govtandfonline.com The electron-deficient nature of the double bond in the maleimide ring makes it a good reaction partner for a variety of 1,3-dipoles.

A notable example is the reaction with nitrones. Nitrones, which are N-oxides of imines, function as 1,3-dipoles and react with N-arylmaleimides to yield isoxazolidine (B1194047) derivatives. This cycloaddition is a concerted process, and its regioselectivity is governed by frontier molecular orbital (FMO) theory. While specific studies on the 1,3-dipolar cycloaddition of this compound are not extensively documented, the general reactivity of N-arylmaleimides suggests its utility in this transformation for the construction of complex heterocyclic frameworks.

Another significant class of 1,3-dipoles are azomethine ylides. These are nitrogen-based dipoles that react with dipolarophiles like N-substituted maleimides to form pyrrolidine (B122466) rings. nih.gov The reaction is highly stereospecific, allowing for the creation of multiple stereocenters in a single step. tandfonline.com The versatility of this reaction is demonstrated by its use in the synthesis of a wide array of polycyclic products with significant molecular complexity. tandfonline.com

Polymerization Mechanisms

The maleimide functionality is a valuable monomer for the synthesis of thermally stable polymers due to its rigid structure. Both radical and controlled radical polymerization techniques have been employed to prepare homopolymers and copolymers of N-substituted maleimides.

Radical Polymerization: Homopolymerization and Copolymerization Behavior

N-substituted maleimides, including N-arylmaleimides like this compound, can undergo radical homopolymerization and copolymerization. The polymerization is typically initiated by conventional radical initiators such as azobisisobutyronitrile (AIBN). The resulting polymers are known for their high thermal stability.

N-arylmaleimides are also excellent comonomers in radical copolymerization with a variety of electron-donating monomers, such as styrenes. acs.org This often leads to the formation of alternating copolymers with high molecular weights and excellent thermal resistance. acs.org The strong electron-accepting nature of the maleimide double bond facilitates this alternating tendency.

Controlled Radical Polymerization Techniques (e.g., RAFT) for Functional Materials

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been applied to N-substituted maleimides. nih.gov RAFT polymerization allows for the synthesis of well-defined polymers with complex architectures, such as block copolymers. nih.gov

The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to a "living" or controlled process. Maleimide end-functionalized polymers can be synthesized using a furan-protected maleimide CTA, which can then be deprotected to allow for conjugation to biomolecules. nih.gov This highlights the potential for creating functional materials for biomedical applications. While specific RAFT polymerization of this compound has not been detailed in the literature, the established methods for other N-substituted maleimides provide a clear pathway for the synthesis of functional polymers from this monomer.

Other Significant Transformations

Beyond cycloaddition and polymerization, the pyrrole-2,5-dione core of this compound is susceptible to other important chemical transformations, including ring-opening reactions and functionalization through modern synthetic methods.

Hydrolysis and Ring-Opening Reactions of the Imide Ring

The imide ring of N-substituted maleimides is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding maleamic acid. rsc.org The rate of this hydrolysis is influenced by the nature of the N-substituent. For N-arylmaleimides, electron-withdrawing groups on the aryl ring can accelerate the rate of hydrolysis. researchgate.netspringernature.com This reaction is often considered a competing process in bioconjugation reactions where maleimides are used to react with thiols on proteins. researchgate.netspringernature.com

In addition to hydrolysis, electrocatalytic methods have been developed for the ring-opening of N-aryl maleimides. nih.gov This process can lead to difunctionalized products under metal- and oxidant-free conditions, offering an environmentally friendly synthetic route. nih.gov This electrochemical approach involves a cascade of single-electron transfer oxidation, radical reduction, rearrangement-ring cleavage, and nucleophilic addition. nih.gov

A summary of conditions influencing the hydrolysis of N-substituted maleimides is presented in the table below.

ConditionEffect on Hydrolysis RateReference
pH Proportional to hydroxide (B78521) ion concentration between pH 7 and 9. rsc.org
N-Substituent Electron-withdrawing groups on an N-aryl substituent increase the rate. researchgate.netspringernature.com
Temperature Increased temperature generally increases the rate of hydrolysis. rsc.org

Functionalization via C-H Activation and Spirocyclization

Recent advances in synthetic organic chemistry have enabled the functionalization of maleimides through transition-metal-catalyzed C-H activation. rsc.org This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise unreactive. Maleimides can act as coupling partners in these reactions, leading to a variety of functionalized products. rsc.org

Spirocyclization of maleimides via C-H activation is a notable transformation that leads to the formation of spirosuccinimides, which are valuable scaffolds in medicinal chemistry. rsc.org These reactions often employ rhodium or other transition metal catalysts to achieve the desired transformation. researchgate.net While specific examples involving this compound are not prevalent, the general reactivity of the maleimide scaffold suggests its potential as a substrate in such reactions.

The table below summarizes some transition-metal catalyzed C-H activation and spirocyclization reactions involving maleimides.

CatalystReaction TypeProduct TypeReference
Rhodium(III)AnnulationPyrrolo[3,4-c]isoquinoline-1,3(2H)-diones
Rhodium(III)SpirocyclizationPentacyclic Spiro-Succinimides researchgate.net
Cobalt(III)C-2 Functionalization of Indole3-Arylated Succinimides nih.gov
Ruthenium(II)SpirocyclizationSpiro-isoindolinone-benzosultams rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 1-(3-Ethoxyphenyl)pyrrole-2,5-dione, offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides a definitive fingerprint of its proton-containing fragments. The ethoxy group protons are readily identifiable. The methyl protons (CH₃) of the ethoxy group typically appear as a triplet, a result of coupling with the adjacent methylene (B1212753) protons. The methylene protons (OCH₂) present as a quartet due to coupling with the methyl protons.

The aromatic protons on the phenyl ring exhibit a more complex pattern of signals, appearing as a multiplet. rsc.org The two protons of the pyrrole-2,5-dione ring are chemically equivalent and thus appear as a singlet in the spectrum. rsc.org

Table 1: Illustrative ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-HMultiplet4H
Pyrrole-HSinglet2H
OCH₂Quartet2H
CH₃Triplet3H

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbons of the pyrrole-2,5-dione ring are characteristically found at the downfield end of the spectrum, typically in the range of 170-180 ppm. acgpubs.org Quaternary carbons, those not directly bonded to any protons, also produce distinct signals. The carbon atoms of the phenyl ring produce a series of signals in the aromatic region of the spectrum (typically 110-160 ppm). rsc.orgacgpubs.org The carbons of the ethoxy group, the methylene (OCH₂) and methyl (CH₃) carbons, are observed in the upfield region of the spectrum. acgpubs.org

Table 2: Representative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (Pyrrole-2,5-dione)~170-180
Aromatic C (quaternary)~150-160
Aromatic CH~110-130
Pyrrole (B145914) CH~135
OCH₂~60-70
CH₃~10-20

Note: The exact chemical shifts are dependent on the experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethoxy group, confirming their adjacency. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the direct assignment of each carbon signal to its attached proton(s). columbia.edunih.gov For instance, the signal for the methylene protons of the ethoxy group in the ¹H NMR spectrum would correlate with the signal for the methylene carbon in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation between the protons of the pyrrole ring and the carbonyl carbons, as well as with the carbons of the phenyl ring. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. researchgate.net

The IR spectrum would prominently display strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, typically in the region of 1700-1770 cm⁻¹. acgpubs.org The C-N stretching vibration of the pyrrole ring and the C-O stretching of the ethoxy group would also give rise to characteristic bands. acgpubs.org Aromatic C-H and aliphatic C-H stretching vibrations would be observed at higher wavenumbers. acgpubs.org

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1700 - 1770
Aromatic C=CStretching1450 - 1600
C-NStretching1200 - 1350
C-O (Ether)Stretching1000 - 1300
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways may include the loss of the ethoxy group, cleavage of the pyrrole-2,5-dione ring, and fragmentation of the phenyl ring.

Computational and Theoretical Chemistry of 1 3 Ethoxyphenyl Pyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 1-(3-Ethoxyphenyl)pyrrole-2,5-dione. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.govscispace.com For this compound, DFT is employed to perform geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. arxiv.org This is typically achieved using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. scispace.comirdindia.innih.govnih.gov

The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, calculations would reveal the planarity of the pyrrole-2,5-dione (maleimide) ring and the rotational orientation of the 3-ethoxyphenyl group relative to the imide ring. These structural parameters are essential for understanding steric effects and intermolecular interactions.

Table 1: Illustrative Calculated Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.22 Å
Bond LengthN-C(phenyl)~1.43 Å
Bond AngleC-N-C (imide ring)~112°
Dihedral AngleC(imide)-N-C(phenyl)-C(phenyl)~50-60°

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar N-aryl maleimide (B117702) structures.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals in this compound are key predictors of its chemical behavior.

HOMO: The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons, acting as an electrophile. researchgate.net

The maleimide core is an electron-deficient system, making it a good Michael acceptor for reactions with nucleophiles like thiols. nih.govresearchgate.netresearchgate.net FMO analysis would show that the LUMO is primarily localized over the carbon-carbon double bond of the maleimide ring, confirming this position as the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irdindia.in The ethoxyphenyl group acts as an electron-donating substituent, which would be expected to raise the HOMO energy and slightly alter the HOMO-LUMO gap compared to an unsubstituted N-phenylmaleimide. rsc.org

Table 2: Illustrative FMO Properties for this compound

OrbitalEnergy (eV)Primary Localization
HOMO-6.8 eVEthoxyphenyl ring
LUMO-1.9 eVPyrrole-2,5-dione C=C bond
HOMO-LUMO Gap (ΔE)4.9 eV-

Note: These energy values are hypothetical, intended to illustrate the output of FMO analysis.

To understand how a chemical reaction occurs, computational chemists model the transition state (TS)—the highest energy point along the reaction coordinate. For this compound, this is particularly relevant for studying its participation in reactions such as Diels-Alder cycloadditions, where maleimides are excellent dienophiles, or Michael additions with thiols. researchgate.netnih.gov

By locating the TS structure and calculating its energy, the activation energy (Ea) of the reaction can be determined. This value provides insight into the reaction kinetics, indicating how fast the reaction is likely to proceed. Comparing the activation energies of different possible reaction pathways allows for the prediction of the most favorable mechanism and the resulting products.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculation yields the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorption (λmax). irdindia.in For a molecule like this compound, TD-DFT can predict the π-π* transitions responsible for its UV absorption.

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Computed chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra, aiding in the assignment of complex spectra and confirming the molecular structure.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

PropertyCalculated ValueExperimental Value
UV-Vis λmax~295 nm~300 nm
¹H NMR (maleimide -CH=CH-)~6.9 ppm~7.0 ppm
¹³C NMR (C=O)~169 ppm~170 ppm

Note: Experimental values are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations use classical mechanics to model the movement of atoms and molecules over time, providing insights into the conformational flexibility and intermolecular interactions of this compound.

These simulations can map the conformational landscape by exploring the rotation around single bonds, such as the N-C(phenyl) bond and the C(phenyl)-O(ethoxy) bond. This helps identify the most populated conformations in different environments (e.g., in various solvents or in a protein binding site). MD is also invaluable for studying how the molecule interacts with its surroundings, such as the formation of hydrogen bonds or van der Waals interactions with solvent molecules or biological macromolecules. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build a mathematical model that correlates a molecule's structural or computational properties with its experimentally observed reactivity. For a series of N-aryl maleimide derivatives, a QSRR model could be developed to predict their reaction rates with a specific nucleophile.

To create such a model for derivatives of this compound, one would first calculate a set of molecular descriptors for each compound in the series. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices. Then, these descriptors are correlated with experimental reactivity data using statistical methods like multiple linear regression. The resulting QSRR equation can be used to predict the reactivity of new, yet-to-be-synthesized derivatives, thereby guiding the design of molecules with desired reactivity profiles. mdpi.comuts.edu.au

Monomers for High-Performance Polymers and Resins

N-substituted maleimides are integral to the creation of polymers that exhibit exceptional thermal stability and mechanical strength. The aromatic N-aryl substituent, such as the 3-ethoxyphenyl group, typically imparts rigidity and high-temperature resistance to the resulting polymer backbone.

Bismaleimide (B1667444) (BMI) resins are a prominent class of thermosetting polyimides used in high-performance composites for the aerospace and electronics industries due to their high glass transition temperatures (Tg), excellent chemical resistance, and low moisture absorption. wiley.comscispace.com The curing of these resins involves a complex process that can include thermal homopolymerization of the maleimide double bonds and/or a Michael addition reaction with a nucleophilic curing agent, such as an aromatic diamine. wiley.com

The curing process typically involves two stages: a low-temperature reaction where a diamine chain extender reacts with the maleimide double bond, followed by a high-temperature homopolymerization of the remaining maleimide groups. wiley.com The kinetics of these reactions are often studied using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR). wiley.com DSC can be used to determine the activation energy (Ea) of the curing process, a key parameter for optimizing cure cycles. While data for this compound is not available, studies on similar systems, such as bismaleimidodiphenyl methane (BMPM), provide insight into the typical kinetic parameters.

Table 1: Activation Energies for Curing of Bismaleimide (BMI) Resin Systems

Resin System Model Activation Energy (Ea) (kJ/mol) Note
BMPM Homopolymer Ozawa/Kissinger 95 - 125 Activation energy increases with conversion.
BMPM-MDA Ozawa/Kissinger 108 Activation energy is independent of conversion.
BMPM-DABA Ozawa/Kissinger Increases from ~80 to 86 Activation energy increases steadily with conversion.

Data sourced from studies on bismaleimidodiphenyl methane (BMPM) systems for illustrative purposes. scispace.com MDA = methylenedianiline; DABA = O,O'-diallyl bisphenol A

The 3-ethoxyphenyl substituent in this compound would be expected to influence processability. Compared to an unsubstituted N-phenylmaleimide, the ethoxy group may lower the monomer's melting point and reduce the viscosity of the resin melt, potentially improving processability for applications like resin transfer molding.

N-substituted maleimides readily undergo radical copolymerization with electron-rich monomers, such as styrene (B11656) and vinyl ethers, to form alternating copolymers. acs.orgrsc.org This alternating tendency is due to the formation of a charge-transfer complex between the electron-deficient maleimide and the electron-rich comonomer. acs.org This approach allows for the synthesis of copolymers with a precisely controlled structure and properties.

The incorporation of the rigid maleimide ring into the polymer backbone significantly increases the glass transition temperature (Tg) and thermal stability of the resulting copolymer. uctm.edunsysu.edu.tw The N-aryl substituent further enhances these properties. Studies on copolymers of various N-(alkyl-substituted phenyl)maleimides with monomers like n-butyl vinyl ether (VE) and n-butyl acrylate (BA) demonstrate how the N-substituent influences the final properties. researcher.lifesci-hub.se

Table 2: Thermal Properties of Copolymers of N-(alkyl-substituted phenyl)maleimides (RPhMI) with n-Butyl Vinyl Ether (VE)

RPhMI Monomer Tg (°C) 5% Decomposition Temp (Td5) (°C)
N-phenylmaleimide (PhMI) 151 342
N-(2-methylphenyl)maleimide (2MePhMI) 128 346
N-(2-ethylphenyl)maleimide (2EtPhMI) 131 344
N-(2-isopropylphenyl)maleimide (2iPrPhMI) 137 344

Data from related N-aryl maleimide systems illustrates the impact of the maleimide unit on thermal properties. sci-hub.se

Copolymerizing this compound with a flexible monomer like n-butyl acrylate would be expected to yield a material with a tunable balance of properties. The rigid maleimide unit would provide high thermal stability, while the acrylate comonomer would impart flexibility and toughness, resulting in a high-performance engineering material. sci-hub.seresearchgate.net

Cross-linking Agents in Polymer Networks and Hydrogels

The maleimide group is an exceptionally efficient functional handle for cross-linking polymer networks, particularly in the formation of hydrogels for biomedical applications. mdpi.comnih.gov This is primarily due to its highly specific and rapid reaction with thiol (-SH) groups via Michael addition, often referred to as thiol-maleimide "click" chemistry. biorxiv.org This reaction proceeds under mild, physiological conditions (pH 6.5-7.5) without the need for initiators or catalysts, making it ideal for encapsulating sensitive biological entities like cells. nih.gov

Poly(ethylene glycol) (PEG) hydrogels cross-linked with maleimide chemistry exhibit improved reaction kinetics and cross-linking efficiency compared to other systems like PEG-acrylate or PEG-vinylsulfone. nih.gov This efficiency means that stoichiometric amounts of maleimide and thiol functional groups can be used to form well-defined networks. nih.gov

Development of Functional Polymeric Architectures

The specific reactivity of the maleimide group allows for its incorporation into complex polymer designs, leading to materials with advanced functions like self-healing capabilities and environmental responsiveness.

Graft and block copolymers are advanced structures that combine the properties of two or more different polymers into a single molecule. The maleimide group can be used as a reactive site to synthesize these architectures. For instance, a polymer backbone can be functionalized with pendant maleimide groups, which can then serve as anchor points for "grafting-onto" thiol-terminated polymer chains.

Alternatively, in a "grafting-from" approach, a maleimide-containing molecule can be used to initiate polymerization of another monomer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that has been used to grow polymer chains from initiating sites anchored to proteins, and a similar strategy could be employed using maleimide-functionalized surfaces or macroinitiators. nih.gov The synthesis of well-defined block copolymers containing maleimide units has also been achieved using controlled radical polymerization techniques. arxiv.org

One of the most exciting applications for maleimides in materials science is in the design of self-healing polymers. specificpolymers.com This is achieved by using the maleimide group as a dienophile in a thermally reversible Diels-Alder (DA) reaction. mdpi.com The most common diene partner is a furan (B31954) group. When a polymer network is cross-linked with furan-maleimide DA adducts, the bonds can be broken upon heating (retro-DA reaction), allowing the material to flow and heal cracks. Upon cooling, the bonds reform (DA reaction), restoring the material's integrity and mechanical properties. nih.govnih.gov

This healing mechanism is intrinsic to the material and can be repeated multiple times. mdpi.com The efficiency of healing can be very high, and the mechanical properties can be significantly improved by incorporating nanofillers that also participate in the DA reaction. nih.gov

Table 3: Self-Healing Efficiency of a Diels-Alder Nanocomposite System

Material Composition Tensile Strength (MPa) Self-Healing Efficiency (%)
Polymer Film (Furan-functionalized polymer + bismaleimide) 1.678 58.7
Nanocomposite with 0.030 wt% maleimide-grafted Graphene Oxide (mGO) 4.566 81.2

Data illustrates the effectiveness of maleimide-based Diels-Alder chemistry in self-healing materials. nih.gov

The cleavage and reformation of the DA adducts are temperature-responsive, making these materials a class of smart, responsive polymer systems. The specific temperature at which the retro-DA reaction occurs can be tuned by the electronic nature of the maleimide and furan substituents. The 3-ethoxyphenyl group on this compound would influence the electron density of the maleimide double bond, thereby affecting the kinetics and thermodynamics of the Diels-Alder reaction and the resulting healing temperature.

Applications in Advanced Materials Science and Chemical Synthesis

Advanced Synthetic Transformations and Derivatization Strategies

Functionalization of the Ethoxyphenyl Moiety: Introduction of New Substituents

The ethoxyphenyl group of 1-(3-ethoxyphenyl)pyrrole-2,5-dione offers opportunities for the introduction of new substituents, thereby modulating the compound's steric and electronic properties. While direct functionalization of this specific molecule is not extensively documented, established methodologies for electrophilic aromatic substitution on analogous activated phenyl rings can be applied. The ethoxy group, being an ortho-, para-director, can facilitate the introduction of various functional groups.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Ethoxyphenyl Moiety

Reaction TypeReagents and ConditionsPotential Products
NitrationHNO₃, H₂SO₄1-(4-Nitro-3-ethoxyphenyl)pyrrole-2,5-dione and 1-(2-Nitro-5-ethoxyphenyl)pyrrole-2,5-dione
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃1-(4-Bromo-3-ethoxyphenyl)pyrrole-2,5-dione and 1-(2-Bromo-5-ethoxyphenyl)pyrrole-2,5-dione
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-(4-Acyl-3-ethoxyphenyl)pyrrole-2,5-dione
SulfonationFuming H₂SO₄4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-ethoxybenzenesulfonic acid

It is important to note that the reaction conditions would need to be carefully optimized to avoid potential side reactions involving the reactive maleimide (B117702) ring.

Organocatalytic and Metal-Catalyzed Modifications of the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione core is a highly reactive Michael acceptor, making it an excellent substrate for a variety of organocatalytic and metal-catalyzed transformations. These reactions allow for the stereoselective introduction of substituents at the C3 and C4 positions of the pyrrole-2,5-dione ring.

Organocatalysis provides a powerful tool for the enantioselective functionalization of maleimides. For instance, the Michael addition of various nucleophiles to the double bond of the maleimide ring can be catalyzed by chiral amines or thiourea-based catalysts. While specific studies on this compound are limited, research on other N-substituted maleimides demonstrates the feasibility of these transformations. For example, the organocatalytic enantioselective Michael reaction of aminomaleimides with nitroolefins has been successfully achieved using Takemoto's catalyst. nih.gov

Transition metal catalysis offers another avenue for the modification of the pyrrole-2,5-dione core. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, for example, have been employed to synthesize unsymmetrical 3,4-disubstituted maleimides from 3,4-dihalomaleimides. organic-chemistry.org This approach could be adapted to a halogenated derivative of this compound to introduce a wide range of substituents.

Table 2: Examples of Organocatalytic and Metal-Catalyzed Reactions on N-Aryl Maleimides

Reaction TypeCatalyst/ReagentsProduct TypeReference
Enantioselective Michael AdditionTakemoto's Catalyst, NitroolefinsChiral succinimide (B58015) derivatives nih.gov
Palladium-Catalyzed Cross-CouplingPd catalyst, Organometallic reagents3,4-Disubstituted maleimides organic-chemistry.org
Ruthenium-Catalyzed CocyclizationRuthenium catalyst, Isocyanates, Alkynes, COPolysubstituted maleimides organic-chemistry.org

Chemo- and Regioselective Transformations for Complex Molecular Architectures

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. Such selective transformations are crucial for the construction of complex molecular architectures.

For instance, Diels-Alder reactions involving the maleimide double bond as a dienophile can be employed to construct bicyclic systems. The regioselectivity of this [4+2] cycloaddition would be influenced by the electronic nature of both the diene and the dienophile.

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. organic-chemistry.orgyoutube.com The electrophilic nature of the maleimide double bond in this compound makes it a suitable component for various MCRs.

One potential MCR could involve the reaction of this compound with an amine and an isocyanide in a Passerini-type or Ugi-type reaction, leading to the formation of highly functionalized succinimide derivatives. Another possibility is its participation in a three-component reaction with an α-hydroxyketone and an amine to generate functionalized pyrroles. nih.gov

While specific literature detailing the use of this compound in MCRs is scarce, the general reactivity of N-substituted maleimides suggests its potential as a valuable building block in this field. researchgate.net The development of novel MCRs involving this compound could provide rapid access to diverse chemical libraries for biological screening.

Emerging Research Directions and Future Outlook

Integration in Supramolecular Chemistry and Directed Self-Assembly

The spontaneous organization of molecules into ordered, functional superstructures, known as self-assembly, is a cornerstone of modern materials science. mdpi.com The integration of 1-(3-Ethoxyphenyl)pyrrole-2,5-dione into this field is a promising avenue of research. The maleimide (B117702) scaffold itself offers sites for non-covalent interactions, such as hydrogen bonding and π–π stacking, which are fundamental to directing the assembly process. rsc.org

Research into related systems demonstrates that maleimide derivatives can be programmed to form complex architectures like nanofibers, nanotubes, and vesicles. rsc.orgrsc.org This self-assembly is often driven by specific interactions between the molecular building blocks. mdpi.com In the case of this compound, the aromatic phenyl ring and the polar carbonyl groups of the pyrrole-2,5-dione core are key features that can facilitate these interactions. The ethoxy group can further influence solubility and packing arrangements. The use of dynamic covalent chemistry and metalloid-directed self-assembly has enabled the creation of complex supramolecular structures from simpler building blocks, a strategy that could be applied to maleimide derivatives. nsf.gov

Future work will likely focus on harnessing these properties to create "smart" materials that respond to external stimuli. The process of self-assembly can be initiated by changes in conditions, leading to the formation of long-range organized structures. mdpi.com By modifying the N-aryl substituent, researchers can fine-tune the intermolecular forces, thereby controlling the morphology and properties of the resulting supramolecular assemblies. rsc.org This could lead to the development of novel sensors, drug delivery systems, and materials for organic electronics. rsc.orgnsf.gov

Table 1: Potential Supramolecular Assemblies and Driving Forces

Supramolecular StructurePrimary Driving Force(s)Potential Application
Nanofibers/Nanorodsπ–π stacking of the phenyl and pyrroledione rings, Hydrogen bondingOrganic electronics, Scaffolds for tissue engineering
Vesicles/PolymersomesHydrophobic/hydrophilic balance, solvophobic effectsDrug delivery, Nanoreactors
Chromonic Mesophasesπ–π stacking in aqueous mediaSensors, Polarizing films
FoldamersIntramolecular H-bonding, Solvophobic interactionsMimicking biological molecules, Catalysis

Role in Sustainable Chemistry and Utilization of Renewable Feedstocks

The chemical industry is undergoing a significant shift towards sustainability, prioritizing the use of renewable resources to minimize environmental impact. pharmafeatures.com this compound and related N-aryl maleimides are well-suited to this paradigm shift. The synthesis of these compounds typically involves the reaction of maleic anhydride (B1165640) with a corresponding aniline. researchgate.netmdpi.com

Crucially, both of these precursors can potentially be derived from renewable feedstocks. nih.gov

Maleic Anhydride: Traditionally produced from benzene, it can also be synthesized through the oxidation of furfural, a platform chemical derived from lignocellulosic biomass like corn cobs and sugarcane bagasse. nrel.gov

3-Ethoxyaniline (B147397): While currently derived from petrochemical sources, research into the conversion of lignin, an abundant biopolymer and waste product of the paper industry, into aromatic platform chemicals is a burgeoning field. kit.edugreenchemistry-toolkit.org Lignin is nature's primary source of aromatic compounds and developing selective deconstruction and functionalization pathways could provide a renewable route to anilines. greenchemistry-toolkit.org

This transition to bio-based feedstocks aligns with the principles of green chemistry by reducing reliance on finite fossil fuels and potentially lowering the carbon footprint of chemical manufacturing. pharmafeatures.comprimescholars.com Furthermore, developing energy-efficient, minimally hazardous synthetic routes, such as those using safer solvents and reducing waste, is a key aspect of this research direction. researchgate.net

Table 2: Potential Renewable Feedstock Pathways

PrecursorConventional SourcePotential Renewable SourceKey Conversion Process
Maleic AnhydrideBenzene (from petroleum)Lignocellulosic BiomassBiomass → Furfural → Maleic Anhydride
3-EthoxyanilinePetrochemicalsLigninLignin Depolymerization → Aromatic Platform Chemicals → 3-Ethoxyaniline

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding and controlling chemical reactions requires the ability to observe them as they happen. Advanced characterization techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable for optimizing reaction conditions, elucidating mechanisms, and ensuring product quality. For a reactive compound like this compound, these techniques are critical for studying its behavior in key reactions, such as the Michael addition with thiols, which is fundamental to its use in bioconjugation. thermofisher.comresearchgate.net

The maleimide-thiol reaction, while highly selective, can be subject to side reactions like hydrolysis or reversible retro-Michael reactions. mdpi.comresearchgate.netnih.gov Real-time monitoring can provide crucial data on the rates of conjugation versus these competing pathways.

Key techniques applicable to monitoring reactions of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can track the disappearance of reactants and the appearance of products over time, providing detailed structural information.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC-MS) to follow the formation of conjugates and identify intermediates or byproducts. mdpi.com

Spectroscopic Methods (UV-Vis, Fluorescence): If the maleimide derivative or its conjugate is fluorescent, changes in the fluorescence signal can be used to monitor the reaction progress, which is particularly useful for creating responsive probes. nih.gov

The application of these advanced analytical methods will enable a deeper understanding of the reactivity of this compound, leading to more efficient and reliable applications in fields like diagnostics and therapeutics. axispharm.com

Computational Design of Novel Maleimide Derivatives with Tunable Reactivity

The "bottom-up" design of molecules with precisely tailored properties is a major goal in chemical science. rsc.orgrsc.org Computational chemistry provides powerful tools to predict and fine-tune the characteristics of molecules before they are ever synthesized in the lab, saving significant time and resources. For maleimide derivatives, computational methods are being used to design new compounds with specific reactivity, photophysical properties, and biological activity. rsc.orgnih.gov

Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the electronic structure, reactivity indices, and absorption spectra of molecules like this compound. researchgate.net This allows researchers to understand how modifications to the chemical structure, such as changing the substituents on the phenyl ring, will affect the maleimide's reactivity in a Michael addition or its fluorescence properties. nih.govrsc.org

For example, computational studies can predict:

Reaction Energetics: Calculating the activation barriers for the desired reaction (e.g., thiol addition) versus undesired side reactions (e.g., hydrolysis).

Spectroscopic Properties: Predicting UV-visible absorption and emission wavelengths to design fluorescent probes with specific colors. rsc.org

Molecular Docking: Simulating how a maleimide derivative might bind to a biological target, such as an enzyme active site, which is crucial for drug design. nih.gov

More recently, machine learning and artificial neural networks (ANNs) are being trained on large datasets of experimental results to rapidly predict the properties of new maleimide structures, accelerating the discovery and design process. rsc.org By applying these computational tools, researchers can rationally design novel derivatives based on the this compound scaffold, tuning their reactivity and functionality for highly specific applications. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethoxyphenyl)pyrrole-2,5-dione, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of maleic anhydride derivatives with 3-ethoxyaniline under reflux conditions. Catalytic agents like acetic acid or Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency. Purification typically involves recrystallization from ethanol or column chromatography using silica gel . Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied to maximize yield, with monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substituents and pyrrole-dione backbone. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight. For comparative analysis, reference data from structurally analogous compounds (e.g., 1-(2-Methoxyphenyl)pyrrole-2,5-dione) can be used .

Q. How can purity and stability be assessed during storage of this compound?

  • Methodological Answer : Purity is assessed via melting point analysis, HPLC with UV detection, or differential scanning calorimetry (DSC). Stability studies should include accelerated degradation tests under varying temperatures and humidity. Spectroscopic monitoring (e.g., NMR over time) detects decomposition products. Storage in inert atmospheres (argon) and desiccated conditions is recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. Crystals are grown via slow evaporation in solvents like acetone or DCM. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using software like SHELXL resolves structural features, such as the dihedral angle between the ethoxyphenyl group and pyrrole-dione core. Compare with reported structures (e.g., 3,4-bis(4-methoxyphenyl)pyrrole-dione) .

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Time-Dependent DFT (TDDFT) predicts UV-Vis absorption spectra. Compare computational results with experimental data (e.g., cyclic voltammetry for redox behavior) to validate accuracy. Discrepancies may require adjusting basis sets or solvent models .

Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects, implicit/explicit solvation models). For NMR shifts, use gauge-invariant atomic orbital (GIAO) methods with a polarizable continuum model (PCM). If IR peaks deviate, verify anharmonic corrections. Cross-validate with alternative techniques like Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) .

Q. What methodologies are appropriate for assessing the biochemical interactions of this compound, such as enzyme inhibition assays?

  • Methodological Answer : Enzyme inhibition studies (e.g., kinase or protease assays) use spectrophotometric or fluorometric methods. IC₅₀ values are determined via dose-response curves. Molecular docking (AutoDock Vina) predicts binding modes to active sites. For in vitro validation, surface plasmon resonance (SPR) measures binding kinetics. Reference protocols from studies on structurally related diones (e.g., anti-corrosion activity assays) .

Notes

  • Structural Insights : The ethoxyphenyl group introduces steric and electronic effects, altering reactivity compared to methoxy or fluorophenyl analogues .
  • Synthetic Challenges : Competitive side reactions (e.g., ring-opening of maleic anhydride) require strict control of anhydrous conditions .
  • Data Reproducibility : Cross-laboratory validation of crystallographic and spectroscopic data is critical, given potential polymorphic variations .

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